molecular formula C10H20O B1206841 3,7-Dimethylocten-2-ol CAS No. 41678-36-8

3,7-Dimethylocten-2-ol

Cat. No. B1206841
CAS RN: 41678-36-8
M. Wt: 156.26 g/mol
InChI Key: WZRRRLLETLZJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylocten-2-ol, also known as 2-Octen-1-ol, 3,7-dimethyl-, is a chemical compound with the molecular formula C10H20O . It has an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da .


Molecular Structure Analysis

The molecular structure of 3,7-Dimethylocten-2-ol consists of a chain of 10 carbon atoms, with two methyl groups attached to the third and seventh carbon atoms, and a hydroxyl group attached to the second carbon atom .

Scientific Research Applications

1. Pheromone Research in Pine Sawflies

3,7-Dimethylpentadecan-2-ol, a compound related to 3,7-Dimethylocten-2-ol, has been identified as a key component in the sex pheromones of various pine sawfly species. This compound plays a crucial role in the mating behaviors of these insects. For instance, in species like Neodiprion lecontei and Neodiprion sertifer, its acetate form acts as a major component of their sex attractant, while in Diprion similis, it is the propionate that is significant. These findings highlight the species-specific pheromone chemistry among pine sawflies and have implications for the management of these species in forestry (Jewett, Matsumura, & Coppel, 1976).

2. Chemical Synthesis and Enantioselectivity

Research has focused on the chemical synthesis of 3,7-Dimethylpentadecan-2-ol isomers, demonstrating the potential for producing these compounds in a laboratory setting. Such synthesis is crucial for studying the behavioral responses of insects to these compounds and for potential applications in pest management. For instance, enantioselective methods have been developed for the synthesis of these compounds, which is important because the biological activity of these pheromones often depends on their stereochemistry (Lundh, Smitt, & Hedenström, 1996).

3. Structural and Conformational Studies

3,7-Dimethyl-3,7-diazabicyclo compounds, which are structurally related to 3,7-Dimethylocten-2-ol, have been the subject of structural and conformational studies. These studies involve understanding the molecular geometry and dynamics of these compounds, which can have implications for their chemical properties and potential applications in various fields, including materials science and pharmacology (Gálvez et al., 1985).

4. Fragrance and Cosmetic Industry

Compounds structurally similar to 3,7-Dimethylocten-2-ol, like linalool, are used extensively in the fragrance and cosmetic industry. Research into the selective hydrogenation of these compounds is vital for synthesizing variants used in various commercial products. This research is significant for developing efficient and cost-effective methods for producing these valuable fragrance compounds (Matveeva, Sul'man, & Ankudinova, 2005).

5. Safety and Toxicology Assessment

Safety evaluations of compounds related to 3,7-Dimethylocten-2-ol, such as various dimethyl octanols used in fragrances, have been conducted. These studies are essential for ensuring the safe use of these substances in consumer products. Understanding the toxicological profile of these compounds helps in regulating their use and ensuring consumer safety (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Safety And Hazards

According to a safety data sheet, 3,7-Dimethylocten-2-ol is a combustible liquid that can cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3,7-dimethyloct-1-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRRLLETLZJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C(=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethylocten-2-ol

CAS RN

41678-36-8
Record name Octen-2-ol, 3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041678368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octen-2-ol, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7-dimethylocten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethylocten-2-ol
Reactant of Route 2
3,7-Dimethylocten-2-ol
Reactant of Route 3
3,7-Dimethylocten-2-ol
Reactant of Route 4
Reactant of Route 4
3,7-Dimethylocten-2-ol
Reactant of Route 5
3,7-Dimethylocten-2-ol
Reactant of Route 6
3,7-Dimethylocten-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.